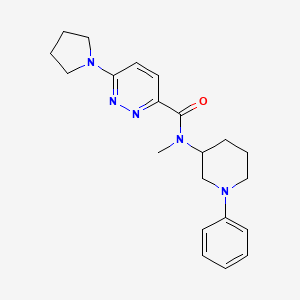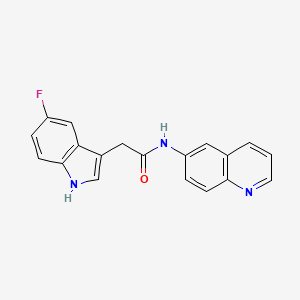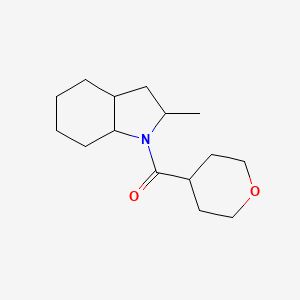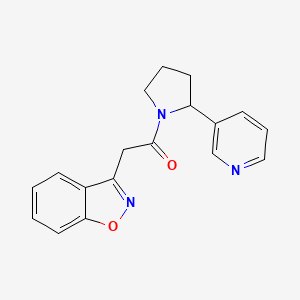![molecular formula C9H19NO3S B7563315 [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol involves its binding to the α7 nicotinic acetylcholine receptor and increasing its sensitivity to acetylcholine. This results in an increase in the activity of the receptor and subsequent downstream effects such as increased neurotransmitter release and enhanced cognitive function.
Biochemical and Physiological Effects:
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol has been found to have various biochemical and physiological effects. Its modulation of the α7 nicotinic acetylcholine receptor has been shown to enhance cognitive function, improve memory, and increase attention span. It has also been found to have potential anti-inflammatory effects and may have therapeutic potential in various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol for lab experiments is its high purity and yield. This makes it an ideal compound for studying the effects of its modulation of the α7 nicotinic acetylcholine receptor. However, one limitation of this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol. One direction is to further explore its potential therapeutic effects in neurological and inflammatory disorders. Another direction is to investigate its effects on other nicotinic acetylcholine receptors and their potential therapeutic applications. Additionally, research could be done to optimize the synthesis method and reduce the cost of the compound, making it more accessible for scientific research.
Synthesemethoden
The synthesis of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol involves the reaction of pyrrolidine with 3-chloropropyl methyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield the final compound. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol has been found to have various potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various cognitive processes such as learning and memory, and its modulation has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
[1-(3-methylsulfonylpropyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-14(12,13)7-3-6-10-5-2-4-9(10)8-11/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSKWPRNKDIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Ethoxyethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7563239.png)
![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)
![3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)
![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)
![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)